Methyl 2-((trimethylsilyl)methyl)benzoate
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Overview
Description
Methyl 2-((trimethylsilyl)methyl)benzoate is an organic compound characterized by the presence of a benzoate ester group and a trimethylsilyl group. The trimethylsilyl group, consisting of three methyl groups bonded to a silicon atom, is known for its chemical inertness and large molecular volume, making it useful in various applications . This compound is not commonly found in nature and is typically synthesized for specific research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((trimethylsilyl)methyl)benzoate typically involves the esterification of benzoic acid derivatives with methanol in the presence of a strong acid catalyst . . The reaction conditions often require anhydrous solvents and inert atmospheres to prevent hydrolysis of the silyl groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using solid acid catalysts such as zirconium or titanium-based catalysts . These catalysts offer the advantage of being reusable and environmentally friendly compared to traditional liquid acids.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-((trimethylsilyl)methyl)benzoate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form carboxylic acids.
Reduction: The ester can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The trimethylsilyl group can be substituted with other functional groups using nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Nucleophilic reagents such as Grignard reagents or organolithium compounds are used for substitution reactions.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 2-((trimethylsilyl)methyl)benzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 2-((trimethylsilyl)methyl)benzoate involves its interaction with various molecular targets. The trimethylsilyl group can act as a protecting group, preventing unwanted reactions during synthesis . The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can then interact with biological targets such as enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
Methyl benzoate: Lacks the trimethylsilyl group and is more commonly used in fragrances and as a solvent.
Trimethylsilyl benzoate: Contains a trimethylsilyl group attached directly to the benzoate, offering different reactivity and applications.
Uniqueness
Methyl 2-((trimethylsilyl)methyl)benzoate is unique due to the presence of both the ester and trimethylsilyl groups, which confer distinct chemical properties and reactivity. The trimethylsilyl group enhances the compound’s volatility and stability, making it suitable for specialized applications in organic synthesis and research .
Properties
CAS No. |
97729-12-9 |
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Molecular Formula |
C12H18O2Si |
Molecular Weight |
222.35 g/mol |
IUPAC Name |
methyl 2-(trimethylsilylmethyl)benzoate |
InChI |
InChI=1S/C12H18O2Si/c1-14-12(13)11-8-6-5-7-10(11)9-15(2,3)4/h5-8H,9H2,1-4H3 |
InChI Key |
PKYHEBNCHVLDEY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C[Si](C)(C)C |
Origin of Product |
United States |
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